4-(4-Methylbenzyl)morpholine hydrochloride
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Overview
Description
4-(4-Methylbenzyl)morpholine hydrochloride is an organic compound with the molecular formula C12H18ClNO It is a derivative of morpholine, a heterocyclic amine, and features a 4-methylbenzyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzyl)morpholine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-methylbenzyl chloride is replaced by the morpholine nitrogen. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(4-Methylbenzyl)morpholine.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
4-(4-Methylbenzyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzyl group.
4-Benzylmorpholine: Similar structure but lacks the methyl group on the benzyl ring.
4-(4-Chlorobenzyl)morpholine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
4-(4-Methylbenzyl)morpholine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5H,6-10H2,1H3;1H |
InChI Key |
YFJNIJZKCSOPER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOCC2.Cl |
Origin of Product |
United States |
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